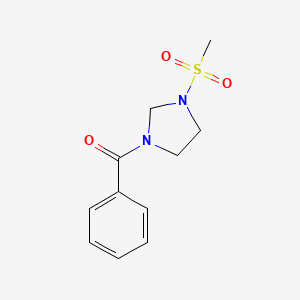

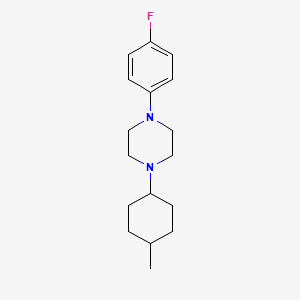

![molecular formula C15H15FN6 B5636193 6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine](/img/structure/B5636193.png)

6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine

Descripción general

Descripción

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions and Properties

Purine derivatives, including 6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine, undergo various chemical reactions that can modify their properties and biological activities. These reactions may include alkylation, acylation, and others, which can alter the electronic and steric characteristics of the compound.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for the application of these compounds. Such properties can affect the compound's stability, bioavailability, and interaction with other molecules. Studies like that of Sanjeevarayappa et al. (2015) provide insights into the crystalline structure and thermal stability of similar compounds (Sanjeevarayappa et al., 2015).

Aplicaciones Científicas De Investigación

Anticancer Applications

A study by (Sunagar et al., 2016) focused on the synthesis of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives for anticancer activity. The compounds showed promising results against cancer cell lines, particularly PP17, which exhibited good inhibitory activity against MCF-7 cells and induced apoptosis.

Antimicrobial Applications

Research by (Nadaf et al., 2020) synthesized derivatives of 6‐[4‐(4‐Propoxyphenyl)piperazin‐1‐yl]‐9H‐purine for antimycobacterial and antifungal activities. They found considerable antimicrobial activity without significant toxicity.

Cellular Death Mechanism

In a study by (Demir et al., 2015), novel substituted purine derivatives were evaluated for their cytotoxic activities on various carcinoma cells. Compounds showed promising cytotoxic activities, and compound 36 induced senescence-associated cell death.

Synthesis of Flunarizine

A paper by (Shakhmaev et al., 2016) detailed the synthesis of Flunarizine, a drug used for migraines and dizziness, where 1-[bis(4-fluorophenyl)methyl]piperazine plays a crucial role.

Role in Medicinal Chemistry

The study by (Balaraju et al., 2019) highlighted the importance of Piperazine-1-yl-1H-indazole derivatives, including 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, in medicinal chemistry.

Antidepressant Agents

(Zagórska et al., 2016) synthesized 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their potential as antidepressant agents.

Antihistaminic Activity

Research by (Pascal et al., 1985) on 3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones showed good inhibition of histamine-induced bronchospasm, indicating potential antihistaminic activity.

Antimycobacterial and Cytotoxic Evaluation

(Sheu et al., 2003) evaluated 1-ethyl- and 1-aryl-6-fluoro-1,4-dihydroquinol-4-one derivatives for antimycobacterial and cytotoxic activities, showing complete inhibition of M. tuberculosis growth.

Mecanismo De Acción

Target of Action

The primary targets of 6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. By inhibiting ENTs, the compound disrupts the normal function of these pathways, leading to downstream effects that are yet to be fully understood .

Pharmacokinetics

The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect in the body .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of ENTs. This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, potentially leading to various downstream effects .

Propiedades

IUPAC Name |

6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN6/c16-11-3-1-2-4-12(11)21-5-7-22(8-6-21)15-13-14(18-9-17-13)19-10-20-15/h1-4,9-10H,5-8H2,(H,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJKIUCPJALXPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301327399 | |

| Record name | 6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794451 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine | |

CAS RN |

537667-15-5 | |

| Record name | 6-[4-(2-fluorophenyl)piperazin-1-yl]-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5636119.png)

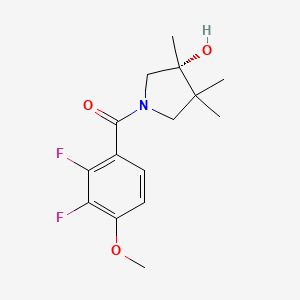

![(2-ethoxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid](/img/structure/B5636123.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5636142.png)

![2-(1H-benzimidazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5636155.png)

![7-nitrobenzo[f]quinoline](/img/structure/B5636180.png)

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-2-carboxamide](/img/structure/B5636189.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5636197.png)

![2-bromo-6-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5636213.png)